2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that is garnering significant attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic synthesis. Key steps might include the thiolation of a benzothiazole precursor followed by nucleophilic substitution to introduce the pyrrolidine moiety. Reagents like thionyl chloride, pyrrolidine, and 5-fluoropyrimidine are used under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial-scale production would leverage optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and solvent recycling could be employed to minimize waste and improve efficiency. The precise conditions, such as temperature, pressure, and solvent choice, would be finely tuned to maximize output.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: This can modify the sulfur-containing benzothiazole ring.
Reduction: This could affect the ketone group, converting it to an alcohol.
Substitution: The fluoropyrimidine and benzothiazole rings offer sites for nucleophilic or electrophilic substitution.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The products of these reactions vary, with oxidation producing sulfoxides or sulfones, reduction yielding alcohol derivatives, and substitution creating various functionalized analogs.
Scientific Research Applications
The compound finds application in several research domains:
Chemistry: As a versatile intermediate in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications, particularly in oncology due to its structural features.
Industry: Used in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The exact mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone varies based on its application. In medicinal contexts, it might interact with specific molecular targets such as enzymes or receptors, disrupting normal cellular processes. The fluoropyrimidine moiety could play a role in DNA synthesis inhibition, while the benzothiazole and pyrrolidine components might interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Benzothiazole derivatives (e.g., 2-Mercaptobenzothiazole)
Fluoropyrimidine-based drugs (e.g., 5-Fluorouracil)
Pyrrolidine derivatives (e.g., Nicotine)
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S2/c18-11-7-19-16(20-8-11)24-12-5-6-22(9-12)15(23)10-25-17-21-13-3-1-2-4-14(13)26-17/h1-4,7-8,12H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPIDGSVGPUCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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